molecular formula C24H20N2O6S B407471 ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate CAS No. 406475-59-0

ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate

Cat. No.: B407471
CAS No.: 406475-59-0
M. Wt: 464.5g/mol
InChI Key: HMAFQTVHMLMYPC-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate is a benzofuran derivative featuring a multi-substituted aromatic core. Key structural elements include:

  • Ethyl ester at position 3 of the benzofuran ring.
  • Methyl group at position 2.
  • N-(phenylsulfonyl)isonicotinamido group at position 5, comprising a pyridine (isonicotinic acid) moiety linked via an amide bond to a phenylsulfonyl group.

This compound’s molecular formula is C₂₄H₂₀N₂O₆S, with a molecular weight of ~464.49 g/mol.

Properties

IUPAC Name

ethyl 5-[benzenesulfonyl(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6S/c1-3-31-24(28)22-16(2)32-21-10-9-18(15-20(21)22)26(23(27)17-11-13-25-14-12-17)33(29,30)19-7-5-4-6-8-19/h4-15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAFQTVHMLMYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Cyclization

A common approach involves Friedel-Crafts acylation to install the ester group at position 3. For example, ethyl acetoacetate can react with a phenolic precursor under acidic conditions to form the benzofuran ring. Cyclization is catalyzed by concentrated sulfuric acid (H₂SO₄), as demonstrated in the synthesis of related benzofuran-3-carboxylates. The methyl group at position 2 is introduced via alkylation prior to cyclization.

Key Conditions :

  • Solvent: Acetic anhydride

  • Base: Sodium carbonate (Na₂CO₃)

  • Temperature: 130–135°C under nitrogen

  • Yield: 66–73% for analogous compounds

Functionalization at Position 5: Sulfonamidation and Amidation

The N-(phenylsulfonyl)isonicotinamido group at position 5 is introduced through sequential sulfonylation and amidation.

Sulfonylation of a Primary Amine Intermediate

A primary amine at position 5 is generated via nitration followed by reduction. For example, nitration of 5-hydroxy-2-methylbenzofuran-3-carboxylate yields a nitro intermediate, which is reduced to the amine using hydrogen gas and a palladium catalyst. Subsequent sulfonylation with benzenesulfonyl chloride in the presence of triethylamine (Et₃N) affords the sulfonamide.

Reaction Scheme :

  • Nitration : HNO₃, H₂SO₄, 0–5°C → 5-nitro derivative

  • Reduction : H₂, Pd/C, ethanol → 5-amino derivative

  • Sulfonylation : PhSO₂Cl, Et₃N, DCM → 5-(phenylsulfonamido) derivative

Amidation with Isonicotinoyl Chloride

The sulfonamide intermediate is acylated with isonicotinoyl chloride to install the pyridine-4-carbonyl group. This step requires anhydrous conditions to prevent hydrolysis of the acid chloride.

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Base: Pyridine (scavenges HCl)

  • Temperature: 0°C → room temperature

  • Yield: 70–85% for analogous amidation reactions

Multi-Step Synthesis Pathways

Pathway A: Sequential Cyclization and Functionalization

  • Benzofuran Core : Ethyl 2-methylbenzofuran-3-carboxylate is synthesized via H₂SO₄-mediated cyclization of ethyl 2-(2-formylphenoxy)acetoacetate.

  • Nitration : Introduce a nitro group at position 5 using fuming HNO₃.

  • Reduction and Sulfonylation : Convert nitro to amine, then sulfonylate.

  • Amidation : React with isonicotinoyl chloride.

Overall Yield : ~35% (4 steps).

Pathway B: Late-Stage Suzuki Coupling

An alternative route employs Suzuki coupling to introduce the pyridine moiety. A boronic acid derivative of the benzofuran core is coupled with 4-bromopyridine using PdCl₂(dppf)·DCM. However, this method is less efficient for installing the sulfonamide group, necessitating additional steps.

Conditions :

  • Catalyst: PdCl₂(dppf)·DCM (5 mol%)

  • Base: Na₂CO₃

  • Solvent: 1,2-Dimethoxyethane (DME)/H₂O

  • Yield: 50–70%

Comparative Analysis of Methods

Method Steps Key Reagents Yield Advantages
Sequential Functionalization4HNO₃, Pd/C, PhSO₂Cl35%High purity, avoids protecting groups
Suzuki Coupling3PdCl₂(dppf)·DCM, Na₂CO₃50%Modular for pyridine installation

Challenges and Optimization Strategies

Nitration Regioselectivity

Nitration at position 5 is critical. Meta-directing effects of the ester and methyl groups favor this position, but minor ortho/para byproducts may form. Chromatographic purification (hexane/ethyl acetate) is required.

Sulfonamide Hydrolysis Risk

The sulfonamide group is susceptible to hydrolysis under acidic conditions. Anhydrous solvents (e.g., DCM) and low temperatures (0°C) mitigate this.

Catalyst Deactivation in Coupling Reactions

Palladium catalysts are poisoned by sulfonamide sulfur. Adding ligand (dppf) stabilizes the catalyst, improving yields.

Industrial-Scale Considerations

Large-scale synthesis employs continuous-flow reactors for nitration and sulfonylation steps, enhancing safety and consistency. Ethyl esterification is performed via reactive distillation to remove ethanol byproduct and drive the reaction to completion.

Chemical Reactions Analysis

Ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate typically involves multi-step processes such as:

  • Suzuki Coupling : A cross-coupling reaction that forms carbon-carbon bonds.
  • Acylation : The introduction of an acyl group to the molecule.

These methods highlight the compound's synthetic versatility, allowing for further derivatization to enhance its properties and biological activities .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains, indicating its utility in developing antimicrobial therapies.
  • Anti-inflammatory Properties : The compound may play a role in modulating inflammatory responses, making it relevant for conditions characterized by chronic inflammation.
  • Potential Anticancer Activity : The structure suggests that it could interact with biological targets involved in cancer progression. Interaction studies focusing on binding affinities to specific enzymes or receptors could elucidate its mechanisms of action .

Medicinal Chemistry Applications

This compound has been proposed as a lead compound for developing new pharmaceuticals targeting diseases such as:

  • Cancer : Studies are needed to explore its effects on various cancer cell lines and mechanisms of action, such as apoptosis induction and cell cycle arrest.
  • Infectious Diseases : Its antimicrobial properties could be further investigated for potential use against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes : Both the target compound and its analogs are likely synthesized via sequential coupling reactions (e.g., sulfonylation of isonicotinamide followed by benzofuran esterification).
  • Crystallographic Data : Tools like SHELX and ORTEP (–2) could resolve their crystal structures, aiding in understanding conformational stability and intermolecular interactions .
  • Biological Relevance: Sulfonamide derivatives are known for antimicrobial and enzyme-inhibitory activities. The 4-chloro analog’s higher molecular weight and electronic profile may enhance target binding, though empirical studies are needed.

Biological Activity

Ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate, with the CAS number 406475-59-0, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C24H20N2O6S
  • Molar Mass: 464.49 g/mol
  • Density: 1.377 g/cm³ (predicted)
  • Boiling Point: 631.7 °C (predicted)
  • pKa: 1.19 (predicted)
PropertyValue
Molecular FormulaC24H20N2O6S
Molar Mass464.49 g/mol
Density1.377 g/cm³ (predicted)
Boiling Point631.7 °C (predicted)
pKa1.19 (predicted)

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on benzofuran derivatives have shown that they can effectively inhibit the growth of various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. The presence of the isonicotinamido group is known to enhance the cytotoxic effects against cancer cells by inducing apoptosis and inhibiting tumor growth factors. A study demonstrated that similar benzofuran derivatives could significantly reduce cell viability in cancer cell lines, indicating a promising avenue for further research into this compound's efficacy .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The sulfonamide group may interfere with enzyme function critical for bacterial survival and proliferation.
  • Induction of Apoptosis: The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity: Similar compounds have shown the ability to scavenge free radicals, thus protecting cells from oxidative stress .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Study : A recent investigation into benzofuran derivatives found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance efficacy .
  • Cancer Cell Line Testing : In vitro studies on derivatives of benzofuran demonstrated a marked decrease in viability in various cancer cell lines, supporting the hypothesis that structural modifications can lead to enhanced anticancer properties .
  • Mechanistic Insights : Research employing molecular docking studies has provided insights into how these compounds interact with target proteins, revealing potential pathways for drug development .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzymatic InhibitionDisruption of enzyme function

Q & A

Q. What are the key synthetic routes for preparing ethyl 2-methyl-5-(N-(phenylsulfonyl)isonicotinamido)benzofuran-3-carboxylate?

The compound is synthesized via multi-step reactions, typically starting with the construction of the benzofuran core. A common approach involves:

  • Step 1 : Formation of the benzofuran scaffold through cyclization of substituted phenols or keto-esters under acidic or oxidative conditions.
  • Step 2 : Introduction of the sulfonamide moiety via nucleophilic substitution or coupling reactions (e.g., using phenylsulfonyl chloride derivatives).
  • Step 3 : Esterification at the 3-position using ethyl chloroformate or similar reagents. Purification often employs column chromatography and recrystallization. For reproducibility, detailed reaction conditions (e.g., solvent, temperature, catalyst) must be optimized, as minor variations can significantly impact yields .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation requires a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and connectivity.
  • X-ray crystallography (using programs like SHELXL or ORTEP-3) to resolve stereochemical ambiguities and confirm bond angles/distances .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula. Example: A related benzofuran derivative in was validated using 2D NMR (COSY, HSQC) to assign overlapping proton signals, demonstrating the necessity of advanced spectral analysis for complex structures.

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields during scale-up synthesis?

Discrepancies between small-scale and bulk synthesis often arise from heat transfer inefficiencies or incomplete mixing. Mitigation strategies include:

  • Kinetic studies to identify rate-limiting steps (e.g., using in-situ IR or HPLC monitoring).
  • Flow chemistry for improved heat/mass transfer, as demonstrated in the synthesis of similar sulfonamide-functionalized benzofurans .
  • Design of Experiments (DoE) to statistically optimize variables like solvent polarity, catalyst loading, and reaction time.

Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

Advanced studies require:

  • Molecular docking simulations (using software like AutoDock) to predict binding modes with target proteins.
  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for quantifying binding affinity (Kd) and thermodynamics.
  • Enzyme inhibition assays (e.g., fluorogenic substrates) to measure IC50 values. For example, sulfonamide groups in related compounds exhibit inhibitory activity against carbonic anhydrases, suggesting a potential mechanism for this compound .

Q. How can crystallographic challenges (e.g., poor crystal quality) be resolved for this compound?

Poor crystallization is common in sulfonamide derivatives due to conformational flexibility. Solutions include:

  • Co-crystallization with stabilizing agents (e.g., crown ethers).
  • Vapor diffusion techniques to slowly equilibrate solvent conditions.
  • Cryocrystallography (using SHELXL for refinement) to improve data resolution. A study in highlights the use of SHELXTL for refining twinned macromolecular crystals, which can be adapted for small-molecule systems.

Methodological Considerations

Q. What analytical techniques are critical for detecting impurities in this compound?

Impurity profiling requires:

  • HPLC-PDA/MS for identifying byproducts (e.g., unreacted intermediates or sulfonamide hydrolysis products).
  • Thermogravimetric Analysis (TGA) to assess thermal stability and residual solvents.
  • Elemental Analysis to confirm stoichiometry. For instance, emphasizes the role of HPLC in isolating isomers formed during sulfonamide coupling.

Q. How can computational tools aid in predicting the compound’s physicochemical properties?

  • Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) predict electronic properties (HOMO-LUMO gaps) and reactivity.
  • Molecular Dynamics (MD) simulations (using GROMACS) model solubility and aggregation behavior.
  • logP calculations (via ChemAxon or ACD/Labs) estimate lipophilicity, critical for pharmacokinetic profiling .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across different assays?

Discrepancies may stem from assay conditions (e.g., pH, co-solvents) or cell-line specificity. Recommendations:

  • Dose-response validation across multiple assays (e.g., cell viability vs. enzymatic activity).
  • Metabolic stability tests (e.g., liver microsomes) to rule out rapid degradation in certain media. A study in resolved contradictory cytotoxicity results by correlating compound stability with assay duration, underscoring the need for kinetic profiling.

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